Ethyl 7-bromoheptanoate

Descripción

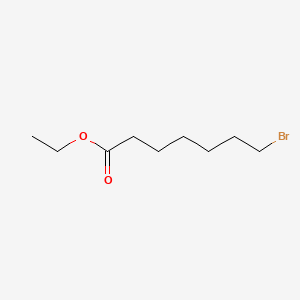

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 7-bromoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBFNDGMAGSNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183961 | |

| Record name | Ethyl 7-bromoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-18-5 | |

| Record name | Heptanoic acid, 7-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-bromoheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-bromoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-bromoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 7-BROMOHEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5QR4GAP1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-bromoheptanoate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromoheptanoate is a versatile bifunctional molecule, incorporating both an ester and a terminal alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and flavor and fragrance industries.[1] Its ability to undergo nucleophilic substitution at the bromine-bearing carbon and transformations at the ester group allows for the construction of more complex molecules. Notably, derivatives of this compound are precursors to pharmacologically active agents, such as bempedoic acid, a novel lipid-lowering drug.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its relevance in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Identification and Structure

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 7-Bromoheptanoic acid ethyl ester |

| CAS Number | 29823-18-5 |

| Molecular Formula | C₉H₁₇BrO₂ |

| Molecular Weight | 237.13 g/mol |

| Canonical SMILES | CCOC(=O)CCCCCCBr |

| InChI | InChI=1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 |

| InChIKey | OOBFNDGMAGSNKA-UHFFFAOYSA-N |

Sources:[3]

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 112 °C at 5 mmHg |

| Melting Point | 29 °C |

| Density | 1.217 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.459 |

| Flash Point | 113 °C (closed cup) |

| Solubility | Insoluble in water, soluble in organic solvents. |

Sources:[4]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[5] Its reactivity is primarily centered around the two functional groups: the ethyl ester and the primary alkyl bromide.

-

Nucleophilic Substitution : The terminal bromine atom is susceptible to displacement by a wide range of nucleophiles, making it a useful substrate for introducing a seven-carbon chain with a terminal ester functionality.

-

Ester Hydrolysis : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 7-bromoheptanoic acid.

-

Transesterification : The ethyl group of the ester can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.

-

Incompatibilities : It is incompatible with strong oxidizing agents.

Relevance in Drug Development: Precursor to Bempedoic Acid

A significant application of a derivative of this compound, namely ethyl 7-bromo-2,2-dimethylheptanoate, is in the synthesis of bempedoic acid.[2] Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C).[6] It also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] The dual mechanism of action of bempedoic acid makes it an important therapeutic agent for patients with hypercholesterolemia.

Bempedoic Acid Signaling Pathway

The following diagram illustrates the mechanism of action of bempedoic acid, highlighting its dual targets, ACLY and AMPK, in the context of lipid and glucose metabolism.

Caption: Mechanism of action of bempedoic acid.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 7-bromoheptanoic acid and ethanol (B145695) using an acid catalyst, a classic example of Fischer esterification.[9][10]

Materials:

-

7-bromoheptanoic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 7-bromoheptanoic acid and an excess of absolute ethanol (approximately 3-5 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

-

Assemble a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica (B1680970) gel.[12]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collection tubes

-

TLC plates and chamber

-

UV lamp

Procedure:

-

TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A mixture of hexane and ethyl acetate is a common choice. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the product.[12]

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[13]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The elution can be monitored by TLC.

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined by reverse-phase HPLC.[14]

Instrumentation and Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[14]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added as a modifier.[14]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions and record the chromatograms.

-

The purity of the sample can be calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Safety and Handling

This compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in organic synthesis with important applications in the pharmaceutical industry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented here is intended to be a valuable resource for researchers and scientists working with this compound, facilitating its effective use in their research and development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 3. This compound | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bempedoic acid, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound | SIELC Technologies [sielc.com]

A Technical Guide to Ethyl 7-bromoheptanoate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-bromoheptanoate, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and use, and illustrates relevant chemical transformations.

Core Chemical and Physical Data

This compound is a bromoester compound recognized for its utility as an alkylating agent in the synthesis of more complex molecules. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 29823-18-5 |

| Molecular Formula | C₉H₁₇BrO₂ |

| Molecular Weight | 237.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 112 °C at 5 mmHg |

| Melting Point | 29 °C |

| Density | 1.217 g/mL at 25 °C |

| Refractive Index | n20/D 1.459 |

| Synonyms | 7-Bromoheptanoic Acid Ethyl Ester, Br(CH₂)₆CO₂C₂H₅ |

Applications in Pharmaceutical Synthesis

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds. Its primary role is as an intermediate in the production of lipid-lowering agents and prostaglandins.[1] While some general biological activities such as antibacterial and insecticidal effects have been mentioned, its most well-documented application is in the synthesis of drug-like molecules.[2]

One of the most significant applications of a derivative, Ethyl 7-bromo-2,2-dimethylheptanoate, is in the synthesis of Bempedoic Acid .[1][3] Bempedoic acid is a non-statin treatment for hypercholesterolemia, which works by inhibiting ATP-citrate lyase, an enzyme involved in cholesterol biosynthesis.[1]

Furthermore, this compound is utilized in the synthesis of ω-chain shortened prostaglandins , which are hormone-like substances with a wide range of physiological effects.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and its derivatives are crucial for reproducible research and development.

Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate

This protocol describes the synthesis of a key intermediate for bempedoic acid, starting from ethyl isobutyrate and 1,5-dibromopentane (B145557).

Materials:

-

1,5-dibromopentane

-

Ethyl isobutyrate

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (B1210297)

-

1 N HCl

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous MgSO₄

Procedure:

-

Under an argon atmosphere, chill a solution of 1,5-dibromopentane (2.2 mol) and ethyl isobutyrate (1.9 mol) in anhydrous THF (4 L) to -78°C using a dry ice/acetone bath.

-

Add a 1.8 M LDA solution in THF (1 L, 1.8 mol) dropwise over 40 minutes.

-

Allow the solution to stir overnight and gradually warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (3 L).

-

Separate the organic layer and evaporate it under vacuum to a minimal volume (approximately 1 L).

-

Recombine the organic residue with the aqueous layer and extract the mixture with ethyl acetate (3 x 1 L).

-

Wash the combined ethyl acetate layers with 1 N HCl (5 L), water (3 L), and saturated aqueous NaHCO₃ solution (4 L).

-

Dry the organic layer over anhydrous MgSO₄.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude material by distillation to yield Ethyl 7-bromo-2,2-dimethylheptanoate as a colorless oil.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

Method Parameters:

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

-

Detection: Suitable for impurity isolation in preparative separation and pharmacokinetic studies.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic workflows involving this compound and its derivatives.

References

- 1. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. lupinepublishers.com [lupinepublishers.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Ethyl 7-bromoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 7-bromoheptanoate. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a structural representation to aid in spectral interpretation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard, and the coupling constants (J) are given in Hertz (Hz).

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 4.12 | Quartet (q) | 7.1 | 2H |

| H-b | 1.25 | Triplet (t) | 7.1 | 3H |

| H-c | 2.28 | Triplet (t) | 7.5 | 2H |

| H-d | 1.62 | Quintet (p) | 7.5 | 2H |

| H-e | 1.30 - 1.45 | Multiplet (m) | - | 4H |

| H-f | 1.85 | Quintet (p) | 7.0 | 2H |

| H-g | 3.40 | Triplet (t) | 6.8 | 2H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 173.8 |

| C-2 | 60.2 |

| C-3 | 14.3 |

| C-4 | 34.4 |

| C-5 | 24.9 |

| C-6 | 28.7 |

| C-7 | 28.0 |

| C-8 | 32.7 |

| C-9 | 33.8 |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), as it is a common solvent for nonpolar organic compounds and its deuterium (B1214612) signal is used for locking the magnetic field.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure no solid particles are transferred.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (0 ppm).

NMR Instrument Parameters

-

Spectrometer: A standard 400 MHz (or higher) NMR spectrometer is suitable for acquiring high-resolution spectra.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 8 to 16 scans are generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-240 ppm is typical.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Structural Assignment and Visualization

The following diagram illustrates the structure of this compound with the corresponding proton and carbon atom labeling for correlation with the NMR data.

Caption: Molecular structure of this compound with NMR assignments.

A Technical Guide to the Mass Spectrometry and IR Spectroscopy of Ethyl 7-bromoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ethyl 7-bromoheptanoate using two primary analytical techniques: mass spectrometry and infrared (IR) spectroscopy. The following sections detail the principles, experimental protocols, and data interpretation for the characterization of this compound, offering valuable insights for researchers in organic synthesis and drug development.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Instrumentation: A standard benchtop mass spectrometer with an electron ionization source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile. The concentration should be optimized to produce a stable ion current, typically in the range of 10-100 micrograms per milliliter.[1]

-

Injection: The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities. For direct infusion, a syringe pump is used to introduce the sample at a constant flow rate.

-

Ionization: The sample molecules are vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[2] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular formula is C9H17BrO2, with a molecular weight of approximately 237.14 g/mol and a monoisotopic mass of about 236.04119 Da.[3][4][5]

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity (%) | Proposed Fragment Ion |

| 238/236 | Low | [M+2]•+ / [M]•+ (Molecular Ion Peak) |

| 193/191 | 8.8 / 9.0 | [M - OC2H5]+ |

| 157 | 7.6 | [M - Br]+ |

| 111 | 13.9 | [C6H8O2]+ |

| 88 | 100.0 | [CH2=C(OH)OC2H5]+ (McLafferty Rearrangement) |

| 83 | 28.8 | [C6H11]+ |

| 69 | 10.2 | [C5H9]+ |

| 55 | 33.0 | [C4H7]+ |

| 45 | 11.0 | [COOC2H5]+ |

| 43 | 14.1 | [C3H7]+ |

| 41 | 24.0 | [C3H5]+ |

| 29 | 25.3 | [C2H5]+ |

Data sourced from ChemicalBook.[2]

Interpretation of the Mass Spectrum:

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity at m/z 236 and 238, corresponding to the 79Br and 81Br isotopes, respectively.[6] The base peak at m/z 88 is likely due to a McLafferty rearrangement, a common fragmentation pathway for esters. Other significant peaks arise from the cleavage of bonds adjacent to the carbonyl group and the loss of the bromine atom or the ethoxy group.[7]

Visualization: Mass Spectrometry Workflow

Caption: A flowchart illustrating the key stages of mass spectrometry analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its characteristic functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Procedure:

-

Background Spectrum: A background spectrum is collected with the ATR crystal clean and free of any sample. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: A small drop of neat (undiluted) this compound is placed directly onto the ATR crystal. As a liquid, it can be analyzed directly without any special sample preparation.[8][9]

-

Spectrum Acquisition: The IR spectrum of the sample is then recorded. The typical scan range is from 4000 cm⁻¹ to 400 cm⁻¹.[8] To improve the signal-to-noise ratio, multiple scans (e.g., 16 to 32) are typically co-added.[8]

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: IR Spectrum of this compound

The IR spectrum of this compound will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong, Sharp | C=O stretch (ester carbonyl) |

| ~1240 | Strong | C-O stretch (ester, C-O-C asymmetric) |

| ~1170 | Strong | C-O stretch (ester, C-O-C symmetric) |

| ~650 | Moderate | C-Br stretch |

Note: The exact peak positions can vary slightly. The values presented are typical for aliphatic esters and bromoalkanes.[10]

Interpretation of the IR Spectrum:

The most prominent peak in the spectrum is the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aliphatic ester.[10] The presence of strong C-O stretching bands in the fingerprint region (around 1300-1000 cm⁻¹) further confirms the ester functional group.[10] The C-H stretching vibrations of the aliphatic chain are observed as strong peaks just below 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Visualization: IR Spectroscopy Workflow

Caption: A diagram showing the workflow for acquiring and interpreting an IR spectrum.

References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. This compound(29823-18-5) MS spectrum [chemicalbook.com]

- 3. This compound | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

Ethyl 7-bromoheptanoate: A Technical Guide to its Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 7-bromoheptanoate, a key intermediate in various synthetic applications, including drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering critical data and experimental protocols to inform its handling, storage, and use in research and development.

Executive Summary

This compound is a bifunctional molecule featuring both an ester and a bromo-alkane functional group. Its utility in organic synthesis is significant, particularly as a precursor for introducing a seven-carbon chain with a terminal functional group. Understanding its solubility and stability is paramount for its effective application in multi-step syntheses and for ensuring the integrity of starting materials in drug discovery pipelines. This guide summarizes the known solubility and stability characteristics of this compound, provides detailed experimental protocols for their determination, and outlines potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇BrO₂ | [1] |

| Molecular Weight | 237.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 112 °C at 5 mmHg | |

| Density | 1.217 g/mL at 25 °C | |

| Refractive Index | n20/D 1.459 |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in published literature, a qualitative solubility profile can be inferred from its chemical structure and from data on analogous compounds like 1-bromoheptane (B155011) and other ethyl esters.[2][3][4] The molecule possesses a long, nonpolar alkyl chain, a moderately polar ester group, and a polar carbon-bromine bond.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Poorly soluble in water; Soluble in alcohols | The long alkyl chain dominates, limiting solubility in highly polar water.[2][3] Miscibility with alcohols is expected due to the ester functionality.[3][5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Soluble | The polarity of these solvents is sufficient to dissolve the ester and alkyl halide moieties. |

| Nonpolar | Hexane, Toluene, Diethyl ether, Chloroform | Soluble | The principle of "like dissolves like" suggests high solubility in nonpolar organic solvents due to the heptyl chain.[2][4][6] |

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of a liquid compound like this compound is provided below. This method is based on the visual determination of miscibility.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane, toluene)

-

Small, calibrated test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add a known volume (e.g., 0.1 mL) of this compound to a test tube.

-

Incrementally add the solvent of interest in known volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).

-

After each addition, cap the test tube and vortex for 30-60 seconds.

-

Visually inspect the mixture for homogeneity. The absence of a second layer, cloudiness, or undissolved droplets indicates solubility at that concentration.

-

Continue adding solvent until the compound fully dissolves or a practical upper limit is reached.

-

Record the results in terms of volume of solvent required to dissolve the initial volume of the ester.

A visual workflow for this experimental protocol is depicted in Figure 1.

Stability Profile and Degradation Pathways

This compound is reported to be stable under normal storage conditions.[7] However, its bifunctional nature makes it susceptible to degradation under certain conditions, primarily through hydrolysis of the ester and nucleophilic substitution of the bromine atom.

Table 3: Stability of this compound

| Condition | Expected Stability | Potential Degradation Products |

| Normal Storage (Cool, Dry, Dark) | Stable | Minimal degradation expected. |

| Elevated Temperature | Potential for accelerated degradation | 7-Bromoheptanoic acid, Ethanol, Ethene (from elimination) |

| Aqueous Conditions (Neutral pH) | Slow hydrolysis | 7-Bromoheptanoic acid, Ethanol |

| Acidic Conditions (Aqueous) | Accelerated ester hydrolysis | 7-Bromoheptanoic acid, Ethanol |

| Basic Conditions (Aqueous) | Accelerated ester hydrolysis and substitution | 7-Bromoheptanoic acid, Ethanol, 7-Hydroxyheptanoic acid ethyl ester |

| Presence of Nucleophiles | Susceptible to substitution | Products of nucleophilic substitution at the C-Br bond |

| Strong Oxidizing Agents | Incompatible | Decomposition products |

Primary Degradation Pathways

The two primary degradation pathways for this compound are hydrolysis and nucleophilic substitution.

-

Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (7-bromoheptanoic acid) and alcohol (ethanol). This reaction is catalyzed by both acid and base.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the terminal carbon susceptible to attack by nucleophiles. In aqueous media, water can act as a nucleophile, leading to the formation of Ethyl 7-hydroxyheptanoate.

These degradation pathways are illustrated in Figure 2.

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound under specific conditions is outlined below. This method relies on chromatographic analysis to monitor the purity of the compound over time.

Objective: To evaluate the stability of this compound under defined conditions (e.g., temperature, humidity, pH) over a set period.

Materials:

-

This compound

-

Environmental chamber or oven for controlled temperature and humidity

-

pH buffers

-

Appropriate solvents for sample preparation

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV or MS for HPLC)

-

Analytical standards of potential degradation products (if available)

Procedure:

-

Establish a baseline purity profile of the this compound sample at time zero using a validated GC or HPLC method.

-

Aliquot the compound into several vials and expose them to the desired stress conditions (e.g., 40°C/75% RH).

-

At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), withdraw a sample.

-

Prepare the sample for analysis by dissolving it in a suitable solvent.

-

Analyze the sample using the established chromatographic method.

-

Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Quantify the remaining parent compound and any major degradants.

A workflow for this stability study is presented in Figure 3.

Handling and Storage Recommendations

Based on the available stability data, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protect from light and moisture. Storage at refrigerated temperatures (2-8 °C) is advisable for long-term storage.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable synthetic intermediate that is generally stable under standard laboratory conditions. Its solubility in a wide range of organic solvents makes it versatile for various reaction setups. However, researchers must be mindful of its susceptibility to hydrolysis and nucleophilic substitution, particularly under harsh pH conditions or at elevated temperatures. The experimental protocols provided in this guide offer a framework for determining its solubility and stability in specific applications, ensuring its effective and reliable use in research and drug development.

References

- 1. This compound | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Do You Know Ethyl Heptanoate? What Are the Effects of Ethyl Heptanoate? - Nanjing Chemical Material Corp. [njchm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 8. zhishangchem.com [zhishangchem.com]

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 7-bromoheptanoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-bromoheptanoate is a versatile bifunctional molecule featuring a terminal bromine atom and an ethyl ester group. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules relevant to the pharmaceutical and materials science industries. The reactivity of the primary bromide allows for a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 7-position. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with various nucleophiles, supported by experimental data and detailed protocols.

Core Principles of Reactivity

This compound is a primary alkyl halide. Due to the presence of an electronegative bromine atom, the C-Br bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The primary nature of the carbon atom bearing the bromine atom strongly favors the bimolecular nucleophilic substitution (SN2) mechanism .

Key characteristics of the SN2 reaction include:

-

Concerted Mechanism: The bond formation with the incoming nucleophile and the bond cleavage of the leaving group (bromide) occur in a single, concerted step.

-

Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.

-

Inversion of Stereochemistry: If the carbon atom were chiral, the SN2 reaction would proceed with an inversion of its stereochemical configuration.

-

Second-Order Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

The general SN2 reaction of this compound can be represented as follows:

Figure 1: General SN2 reaction mechanism of this compound.

Reactions with Various Nucleophiles: A Quantitative Overview

The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a wide array of nucleophiles. The following sections detail the reactions with common nucleophiles, including quantitative data where available.

Halogen Exchange Reactions (Finkelstein Reaction)

The Finkelstein reaction is a classic SN2 process used to exchange one halogen for another.[1][2] Treating this compound with sodium iodide in a suitable solvent like acetone (B3395972) leads to the formation of Ethyl 7-iodoheptanoate. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[1][3] Alkyl iodides are often more reactive than the corresponding bromides in subsequent nucleophilic substitution reactions, making this a valuable transformation.[4]

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | Ethyl 7-iodoheptanoate | Typically High | [1][2][3] |

Reactions with Oxygen Nucleophiles

The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6] this compound reacts with alkoxides, such as sodium ethoxide, to yield the corresponding 7-alkoxyheptanoate ester. The reaction is typically carried out in the parent alcohol of the alkoxide or in a polar aprotic solvent like DMF or DMSO.[6] Laboratory-scale Williamson ether syntheses can achieve yields ranging from 50-95%.[5]

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Ethoxide (EtO⁻) | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Ethyl 7-ethoxyheptanoate | 50-95 | [5] |

| Phenoxide (PhO⁻) | Sodium Phenoxide (NaOPh) | DMF | Ethyl 7-phenoxyheptanoate | 50-95 | [5] |

The reaction with carboxylate anions provides a route to form ester linkages. For instance, reaction with sodium acetate (B1210297) would yield Ethyl 7-acetoxyheptanoate.

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Acetate (CH₃COO⁻) | Sodium Acetate (NaOAc) | DMF | Ethyl 7-acetoxyheptanoate | N/A | General SN2 |

Reactions with Nitrogen Nucleophiles

The azide (B81097) ion (N₃⁻) is a potent nucleophile that readily displaces the bromide from this compound to form Ethyl 7-azidoheptanoate. This reaction is typically performed in a polar aprotic solvent like DMF. The resulting azide can be further transformed, for example, into a primary amine via reduction.

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | Ethyl 7-azidoheptanoate | N/A | General SN2 |

The reaction of this compound with ammonia (B1221849) or primary and secondary amines can be complex. While the initial SN2 reaction forms the desired alkylated amine, the product itself is nucleophilic and can react further with the starting material, leading to over-alkylation.[7] To favor mono-alkylation, a large excess of the amine is often employed. For instance, the reaction with piperidine (B6355638) can yield N-(6-ethoxycarbonylhexyl)piperidine.

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Piperidine | Piperidine | Ethanol | N-(6-ethoxycarbonylhexyl)piperidine | Low (3.5) | [8] |

Reactions with Carbon Nucleophiles

The cyanide ion (CN⁻) is an effective carbon nucleophile that reacts with this compound to form Ethyl 7-cyanoheptanoate. This reaction is significant as it extends the carbon chain by one and introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | Ethyl 7-cyanoheptanoate | N/A | General SN2 |

The malonic ester synthesis is a classic method for the formation of C-C bonds. The enolate of diethyl malonate, a soft carbon nucleophile, can be alkylated with this compound.[9] This is a powerful technique for elaborating the carbon skeleton. The reaction is typically carried out by first forming the enolate with a base like sodium ethoxide in ethanol.[9]

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Diethyl Malonate Enolate | Diethyl malonate, NaOEt | Ethanol | Diethyl 2-(6-ethoxycarbonylhexyl)malonate | N/A | [9] |

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles are generally excellent nucleophiles due to their high polarizability.

Thiolates, such as sodium thiophenoxide, react efficiently with this compound to produce the corresponding thioether.

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Thiophenoxide (PhS⁻) | Sodium Thiophenoxide (NaSPh) | Ethanol | Ethyl 7-(phenylthio)heptanoate | N/A | General SN2 |

While direct reaction with sodium hydrosulfide (B80085) (NaSH) can produce the thiol, it is often prone to the formation of the corresponding thioether as a byproduct.

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Hydrosulfide (SH⁻) | Sodium Hydrosulfide (NaSH) | Ethanol | Ethyl 7-mercaptoheptanoate | N/A | General SN2 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for key transformations.

Finkelstein Reaction: Synthesis of Ethyl 7-iodoheptanoate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dry acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[3]

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter off the sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude Ethyl 7-iodoheptanoate.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Williamson Ether Synthesis: Synthesis of Ethyl 7-ethoxyheptanoate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

-

Once all the sodium has reacted, add this compound (1.0 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully quench any unreacted sodium ethoxide with water.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent like diethyl ether.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the crude Ethyl 7-ethoxyheptanoate, which can be purified by distillation.

Alkylation of Diethyl Malonate

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol as described in the Williamson ether synthesis protocol.

-

To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 eq) dropwise at room temperature to form the enolate.

-

After the addition is complete, add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.[10]

-

Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl).

-

Remove the ethanol under reduced pressure.

-

Extract the product into an organic solvent, wash the organic layer with water and brine, and dry over a suitable drying agent.

-

Filter, concentrate, and purify the resulting diethyl 2-(6-ethoxycarbonylhexyl)malonate by vacuum distillation.

Logical Relationships and Experimental Workflows

The synthesis of various derivatives from this compound can be visualized as a branching pathway from a central starting material.

Figure 2: Synthetic pathways from this compound.

A typical experimental workflow for a nucleophilic substitution reaction on this compound involves several key stages:

Figure 3: General experimental workflow.

Conclusion

This compound is a highly valuable and versatile substrate for SN2 reactions. Its primary bromide allows for the efficient introduction of a wide range of functional groups using various nucleophiles. This guide has outlined the core mechanistic principles and provided a framework for understanding the reactivity of this compound. The tabulated data and detailed experimental protocols serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the design and execution of synthetic routes involving this important building block. Further research into the reaction kinetics and optimization of conditions for specific nucleophilic substitutions will continue to expand the utility of this compound in modern chemistry.

References

- 1. byjus.com [byjus.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 7-bromoheptanoate: Safety, Handling, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-bromoheptanoate, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, safety protocols for handling and storage, and its significant role in the development of therapeutic agents. Experimental procedures for its application in organic synthesis are also provided to support laboratory research and development.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its safe handling and use in a laboratory setting. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇BrO₂ | [1][2] |

| Molecular Weight | 237.13 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 29 °C | [1] |

| Boiling Point | 112 °C at 7 hPa | [1] |

| Density | 1.217 g/cm³ at 25 °C | [1] |

| Flash Point | 113 °C (closed cup) | [1][3] |

| Refractive Index | n20/D 1.459 | [1] |

| Solubility | No data available | [3] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Category | Description | Source |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | [2][4] |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed | [5] |

| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin | [5] |

| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled | [5] |

Table 3: GHS Precautionary Statements

| Code | Statement | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |

| P264 | Wash skin thoroughly after handling. | [3] |

| P270 | Do not eat, drink or smoke when using this product. | [3] |

| P271 | Use only outdoors or in a well-ventilated area. | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| P405 | Store locked up. | [3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapor or mist.[3]

-

Do not eat, drink, or smoke in the work area.[3]

-

Wash hands thoroughly after handling.[3]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

For long-term storage, some sources recommend refrigeration.[6]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Application in Pharmaceutical Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized as an alkylating agent. Its most notable application is as a key intermediate in the synthesis of Bempedoic Acid (ETC-1002), a lipid-lowering drug.[7][8]

Role in Bempedoic Acid Synthesis

Bempedoic acid is an inhibitor of ATP-citrate lyase (ACL), an enzyme involved in the cholesterol biosynthesis pathway.[7][9] this compound is used to introduce a seven-carbon chain during the synthesis of the Bempedoic acid backbone.

The following diagram illustrates the initial step in the synthesis of a key intermediate for Bempedoic Acid, starting from a derivative of this compound.

Caption: Synthetic step to a Bempedoic Acid intermediate.

Experimental Protocol: Synthesis of Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate

This protocol is adapted from the literature for the synthesis of a key intermediate of Bempedoic Acid.[9]

Materials:

-

Ethyl 7-bromo-2,2-dimethylheptanoate

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrabutylammonium (B224687) iodide (Bu₄NI)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Ice-water bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 7-bromo-2,2-dimethylheptanoate (2 equivalents) and tosylmethyl isocyanide (1 equivalent) in anhydrous DMSO.

-

Add tetrabutylammonium iodide (catalytic amount) to the solution.

-

Cool the reaction mixture in an ice-water bath.

-

Carefully add sodium hydride (approximately 4 equivalents) portion-wise, maintaining the temperature of the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for an extended period (e.g., 20 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

The resulting product, diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate, can then be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

Biological Context: Mechanism of Action of Bempedoic Acid

While this compound itself is not known to be biologically active, it is a crucial precursor to Bempedoic Acid. The therapeutic effect of Bempedoic Acid is achieved through the inhibition of ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway.[7][9]

The following diagram illustrates the mechanism of action of Bempedoic Acid.

Caption: Bempedoic Acid's mechanism of action.

Stability and Reactivity

-

Chemical Stability: this compound is stable under normal, recommended storage conditions.[4][5]

-

Reactivity: As a bromoalkane, it can undergo nucleophilic substitution reactions. The ester functional group can be susceptible to hydrolysis under acidic or basic conditions.

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides and hydrogen bromide gas.[3]

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties and hazards that necessitate careful handling and storage. Its primary significance in the pharmaceutical industry lies in its role as a key building block for the synthesis of Bempedoic Acid, a novel lipid-lowering agent. The experimental protocols and safety information provided in this guide are intended to support researchers and drug development professionals in the safe and effective use of this compound in their work. Further research into the potential applications of this compound in the synthesis of other bioactive molecules is a promising area for future investigation.

References

- 1. This compound 97 29823-18-5 [sigmaaldrich.com]

- 2. This compound | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. lupinepublishers.com [lupinepublishers.com]

Commercial availability and suppliers of Ethyl 7-bromoheptanoate

For researchers, scientists, and drug development professionals, Ethyl 7-bromoheptanoate is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, synthesis protocols, and its role in medicinal chemistry.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels are typically high, often exceeding 96-97%. The compound is generally supplied in quantities ranging from milliliters and grams for laboratory research to larger, bulk quantities for industrial applications. Lead times can vary by supplier and location, with some offering same-day dispatch for in-stock items.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 5g, 25g | Contact for pricing | 29823-18-5 |

| Thermo Scientific Chemicals | 97%[1] | 5 mL | $52.65[2] | 29823-18-5[1] |

| MilliporeSigma (Sigma-Aldrich) | 97% | 5 mL, 25 mL | Contact for pricing | 29823-18-5 |

| MedChemExpress | Not specified | Contact for pricing | Contact for pricing | 29823-18-5[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common laboratory-scale preparation involves the esterification of 7-bromoheptanoic acid.

Experimental Protocol: Esterification of 7-Bromoheptanoic Acid

This protocol outlines a general procedure for the synthesis of this compound from 7-bromoheptanoic acid.

Materials:

-

7-bromoheptanoic acid

-

Absolute ethanol

-

Acetyl chloride

-

Argon or Nitrogen gas (for inert atmosphere)

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), heptane)

-

Drying agent (e.g., sodium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask, dissolve 7-bromoheptanoic acid in a suitable volume of absolute ethanol.

-

Slowly add acetyl chloride (e.g., 34 mmol per 15 mL of ethanol) to the mixture while stirring.[4]

-

Stir the mixture for approximately 5 minutes.[4]

-

The reaction is then stirred under an inert atmosphere (argon) for an extended period, typically 48 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., heptane/ethyl acetate 3:1).[4]

-

Once the reaction is complete, remove the solvent and any excess HCl in vacuo.[4]

-

The crude product can then be purified by extraction and column chromatography to yield the final product, this compound.[4]

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential. Its bifunctional nature, possessing both an ester and a bromo group, allows for a variety of chemical transformations.

One of the most notable applications is in the synthesis of bempedoic acid , a lipid-lowering drug.[5][6][7] Bempedoic acid is an inhibitor of ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[5] It also has an effect on AMP-activated protein kinase (AMPK).[5]

Additionally, this compound is utilized in the synthesis of prostaglandins (B1171923) and their analogues.[3] Prostaglandins are lipid compounds that have diverse hormone-like effects in the body. The bromoester is used as an alkylating agent to introduce a seven-carbon chain into various molecular scaffolds.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

- 1. This compound, 97% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. Buy Ethyl 7-Bromo-2,2-dimethylheptanoate | 123469-92-1 [smolecule.com]

- 7. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and potential synthetic routes for Ethyl 7-bromoheptanoate, a valuable intermediate in organic synthesis. The document details starting materials, experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Introduction

This compound is a bifunctional molecule featuring a terminal bromine atom and an ethyl ester. This structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials for life science research. The selection of a synthetic pathway to this compound depends on factors such as the availability of starting materials, desired scale, and economic considerations. This guide explores two primary synthetic strategies, providing detailed methodologies and comparative data.

Synthetic Pathways and Starting Materials

Two principal routes for the synthesis of this compound are detailed below:

-

Fischer-Speier Esterification of 7-Bromoheptanoic Acid: This is a direct and classical approach involving the acid-catalyzed reaction of 7-bromoheptanoic acid with ethanol (B145695).

-

Malonic Ester Synthesis using Di-tert-butyl malonate and 1,5-Dibromopentane: A multi-step but effective method that builds the carbon chain and introduces the desired functionalities.

A third, more theoretical pathway commencing from pimelic acid is also discussed as a potential alternative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Fischer-Speier Esterification of 7-Bromoheptanoic Acid | Malonic Ester Synthesis |

| Starting Materials | 7-Bromoheptanoic Acid, Ethanol | Di-tert-butyl malonate, 1,5-Dibromopentane, Potassium tert-butoxide |

| Key Reagents | Sulfuric Acid (catalyst) | Potassium tert-butoxide, Acetic Acid |

| Reaction Time | 2 hours (reflux) | Not explicitly stated, involves overnight stirring |

| Reaction Temperature | Reflux | 45 °C |

| Yield | 95% (for a similar hydroxy acid)[1] | Not explicitly stated for the final product, intermediate steps have yields |

| Key Advantages | Direct, high-yielding, atom-economical | Good for building carbon skeletons |

| Key Disadvantages | Requires the pre-synthesis or purchase of 7-bromoheptanoic acid | Multi-step, potentially lower overall yield |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 7-Bromoheptanoic Acid

This protocol is based on a general procedure for the Fischer esterification of a hydroxy acid and is expected to yield high conversion for 7-bromoheptanoic acid.[1]

Materials:

-

7-Bromoheptanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a solution of 7-bromoheptanoic acid (1.0 eq) in anhydrous ethanol (sufficient to dissolve, can be used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reflux the mixture for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, remove the excess ethanol under reduced pressure.

-

To the residue, add water and ethyl acetate.

-

Separate the organic phase and wash it with a saturated aqueous solution of sodium bicarbonate, followed by a saturated solution of sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent using a rotary evaporator to obtain this compound. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis from Di-tert-butyl malonate and 1,5-Dibromopentane

This protocol is adapted from a described synthesis of this compound.

Materials:

-

Di-tert-butyl malonate

-

tert-Butyl alcohol

-

Potassium tert-butoxide

-

1,5-Dibromopentane

-

10% Acetic acid aqueous solution

-

Methyl tert-butyl ether

-

5% Sodium bicarbonate aqueous solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3.77 g of di-tert-butyl malonate in 25 g of tert-butyl alcohol.

-

Add 1.96 g of potassium tert-butoxide and 2 g of 1,5-dibromopentane.

-

Raise the temperature to 45°C and allow the reaction to proceed.

-

After an initial reaction period, add an additional 0.32 g of potassium tert-butoxide and continue stirring for 1 hour. Monitor the reaction by HPLC until the di-tert-butyl malonate is consumed.

-

Add 14 grams of a 10% acetic acid aqueous solution to neutralize the potassium tert-butoxide.

-

Extract the product with 20 grams of methyl tert-butyl ether.

-

Wash the organic layer sequentially with 30 grams of water, 30 grams of 5% sodium bicarbonate aqueous solution, and finally with 30 grams of water.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the methyl tert-butyl ether at 45°C to yield the crude product.

-

Further purification may be required to obtain pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Fischer-Speier Esterification Pathway.

Caption: Malonic Ester Synthesis Workflow.

Potential Alternative Synthesis from Pimelic Acid

A plausible, though less directly documented, route to this compound begins with pimelic acid. This pathway would likely involve three key transformations:

-

Selective Monoesterification: Pimelic acid would first undergo a selective monoesterification to yield monoethyl pimelate (B1236862). This can be challenging as diester formation is a competitive process.

-

Silver Salt Formation: The remaining free carboxylic acid group of monoethyl pimelate would then be converted to its silver salt.

-

Hunsdiecker Reaction: The silver salt would then be subjected to a Hunsdiecker (or Borodin-Hunsdiecker) reaction, where treatment with bromine would induce decarboxylation and bromination to afford the final product, this compound.[2][3]

Caption: Theoretical Pathway from Pimelic Acid.

References

Methodological & Application

Application Note: The Strategic Use of Ethyl 7-bromoheptanoate in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets in drug discovery and development. The chemical synthesis of prostaglandins and their analogues is a complex endeavor that relies on the strategic construction of their characteristic cyclopentanone (B42830) core and two extended side chains, the alpha (α) and omega (ω) chains. Ethyl 7-bromoheptanoate serves as a key building block for the introduction of the seven-carbon α-chain, a critical step in the total synthesis of many prostaglandins. This application note details the role of this compound in this context and provides a representative protocol for its application in the synthesis of a key prostaglandin (B15479496) precursor.

The general strategy for incorporating the α-chain involves the alkylation of a nucleophilic cyclopentanone derivative with an electrophilic seven-carbon chain. This compound is an ideal reagent for this purpose, offering a reactive electrophile at one end and a protected carboxylic acid at the other. The ester functionality is crucial as it is a direct precursor to the carboxylic acid moiety found in most naturally occurring prostaglandins.

Core Application: Alkylation for α-Chain Installation

The primary application of this compound in prostaglandin synthesis is the alkylation of a pre-formed cyclopentanone ring, typically a β-keto ester such as ethyl 2-oxocyclopentanecarboxylate. This reaction proceeds via the formation of an enolate from the β-keto ester, which then acts as a nucleophile, attacking the carbon bearing the bromine atom in this compound in an SN2 reaction.[1][2][3][4] The successful execution of this step is pivotal for the overall efficiency of the prostaglandin synthesis.

This methodology allows for the controlled and regioselective formation of a carbon-carbon bond at the desired position on the cyclopentanone ring, directly installing the precursor to the α-chain. Subsequent chemical transformations can then be performed to elaborate the ω-chain and modify the functional groups on the cyclopentanone core to yield the final prostaglandin molecule.

Experimental Protocols

The following is a representative protocol for the synthesis of Ethyl 2-(7-ethoxycarbonylheptyl)-oxocyclopentanecarboxylate, a key intermediate in prostaglandin synthesis, via the alkylation of ethyl 2-oxocyclopentanecarboxylate with this compound.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-